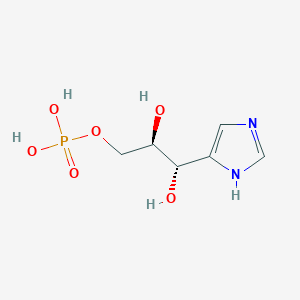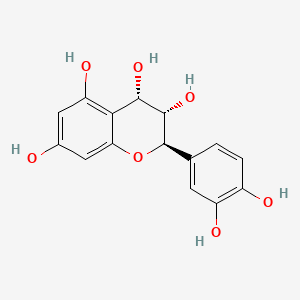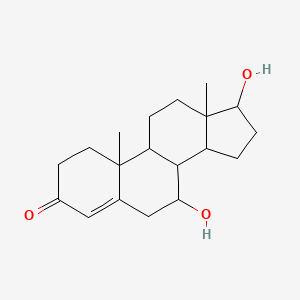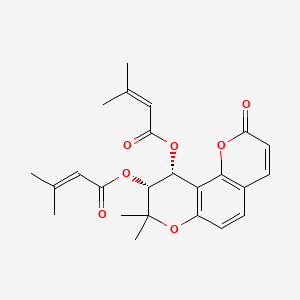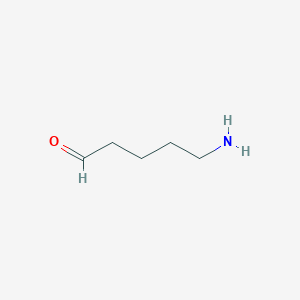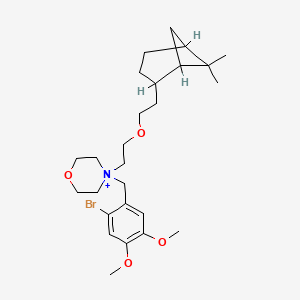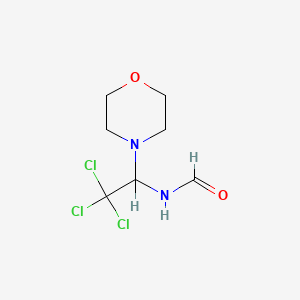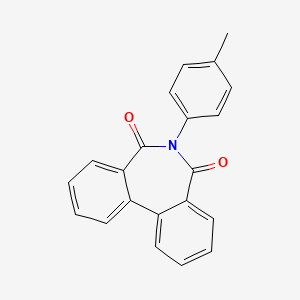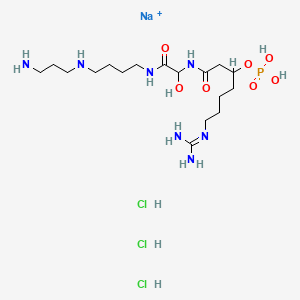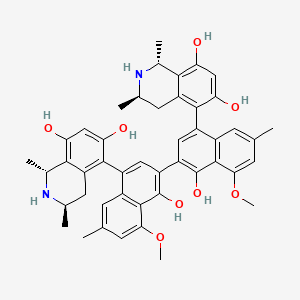
Michellamine B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Michellamine B is a natural product found in Ancistrocladus robertsoniorum, Triphyophyllum peltatum, and other organisms with data available.
Applications De Recherche Scientifique
Anti-HIV Properties
Michellamine B, a natural plant alkaloid, has demonstrated significant activity against human immunodeficiency viruses (HIV) 1 and 2. Its mechanisms include inhibiting HIV reverse transcriptase (RT) activity and HIV-induced cellular fusion and syncytium formation, thereby preventing viral propagation. This alkaloid also shows inhibitory effects on human DNA polymerases alpha and beta, which are crucial in DNA replication and repair processes (Definitions, 2020).
Structural and Computational Analysis
Michellamine B's structure and properties have been extensively studied through computational methods. A conformational study of Michellamine A (related to Michellamine B) in various solvents highlighted the influence of intramolecular hydrogen bonds and the orientations of different moieties on its stability and properties. These studies provide insights into the molecule's behavior and potential applications (Mammino & Bilonda, 2017).
Anticancer Potential
Research has also explored Michellamine B's potential in cancer treatment. A study identified Michellamines A6 and A7, along with other mono- and dimeric alkaloids, for their antiausterity activities against pancreatic cancer cells. These compounds exhibited cytotoxicities against cancer cells under nutrient-deprived conditions, suggesting their potential as anticancer agents (Lombe et al., 2018).
Antimicrobial Applications
In addition to its antiviral properties, Michellamine B has been identified as an inhibitor of phospho-MurNAc-pentapeptide translocase MraY, a key enzyme in bacterial peptidoglycan synthesis. This finding implies its potential use as an antimicrobial agent, effective against bacteria like Escherichia coli and Bacillus subtilis (Mihalyi et al., 2014).
Synthetic Analogs and Drug Development
Efforts in synthesizing Michellamine B analogs have been significant, with studies exploring efficient asymmetric Suzuki-Miyaura coupling reactions. These syntheses contribute to understanding Michellamine B's structural requirements for biological activity and pave the way for developing novel therapeutic agents (Xu et al., 2014).
Propriétés
Numéro CAS |
143168-23-4 |
|---|---|
Nom du produit |
Michellamine B |
Formule moléculaire |
C46H48N2O8 |
Poids moléculaire |
756.9 g/mol |
Nom IUPAC |
(1R,3R)-5-[3-[4-[(1R,3R)-6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl]-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol |
InChI |
InChI=1S/C46H48N2O8/c1-19-9-25-27(41-31-13-21(3)47-23(5)39(31)33(49)17-35(41)51)15-29(45(53)43(25)37(11-19)55-7)30-16-28(26-10-20(2)12-38(56-8)44(26)46(30)54)42-32-14-22(4)48-24(6)40(32)34(50)18-36(42)52/h9-12,15-18,21-24,47-54H,13-14H2,1-8H3/t21-,22-,23-,24-/m1/s1 |
Clé InChI |
GMLBVLXDRNJFGR-MOUTVQLLSA-N |
SMILES isomérique |
C[C@@H]1CC2=C(C(=CC(=C2[C@H](N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8C[C@H](N[C@@H](C8=C(C=C7O)O)C)C)O |
SMILES |
CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8CC(NC(C8=C(C=C7O)O)C)C)O |
SMILES canonique |
CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8CC(NC(C8=C(C=C7O)O)C)C)O |
Autres numéros CAS |
143168-23-4 |
Synonymes |
michellamine A michellamine B michellamine C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



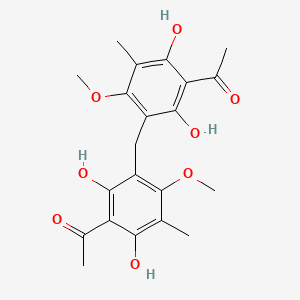
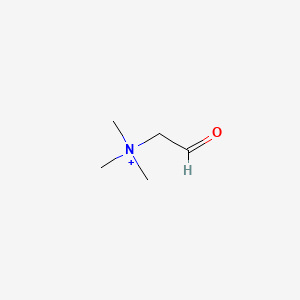
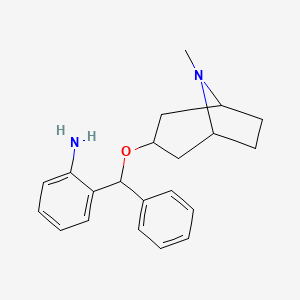
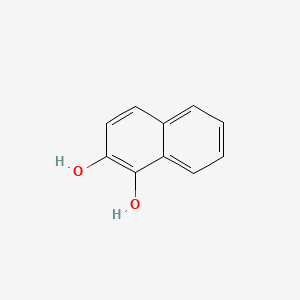
![2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium](/img/structure/B1222106.png)
